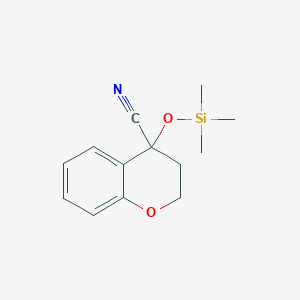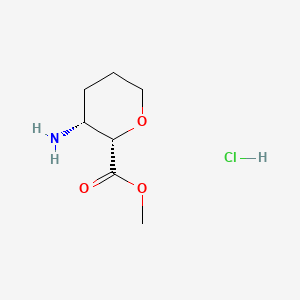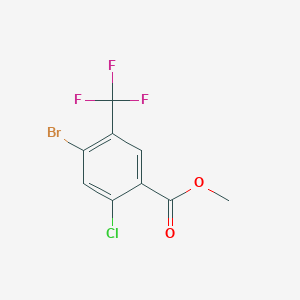
4-Trimethylsilyloxy-2,3-dihydrochromene-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Trimethylsilyloxy-2,3-dihydrochromene-4-carbonitrile is a chemical compound characterized by the presence of a trimethylsilyloxy group attached to a dihydrochromene ring with a carbonitrile functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Trimethylsilyloxy-2,3-dihydrochromene-4-carbonitrile typically involves a multi-step process. One common method includes the reaction of 2-(trimethylsilyloxy)-1,3-cyclohexadiene with appropriate reagents under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety protocols. The use of continuous flow reactors and automated systems can enhance efficiency and yield in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 4-Trimethylsilyloxy-2,3-dihydrochromene-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
4-Trimethylsilyloxy-2,3-dihydrochromene-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Trimethylsilyloxy-2,3-dihydrochromene-4-carbonitrile involves its interaction with specific molecular targets. The trimethylsilyloxy group can act as a protecting group, influencing the reactivity of the compound. The carbonitrile group can participate in various chemical transformations, contributing to the compound’s overall activity. The pathways involved depend on the specific application and the nature of the interactions with other molecules .
Comparación Con Compuestos Similares
- 2-Amino-4H-pyran-3-carbonitrile derivatives
- 6-Chloro-4-trimethylsilyloxy-2,3-dihydrochromene-4-carbonitrile
Comparison: Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and versatility in synthetic applications .
Propiedades
IUPAC Name |
4-trimethylsilyloxy-2,3-dihydrochromene-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2Si/c1-17(2,3)16-13(10-14)8-9-15-12-7-5-4-6-11(12)13/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOBBBVFRVZTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1(CCOC2=CC=CC=C21)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 4-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)piperazine-1-carboxylate](/img/structure/B13898890.png)
![Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate](/img/structure/B13898892.png)








![[1-[3-(3-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13898947.png)
